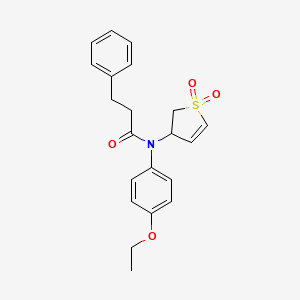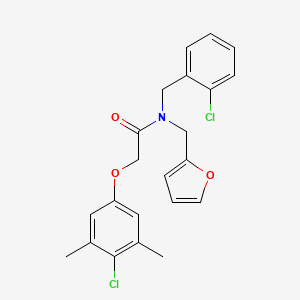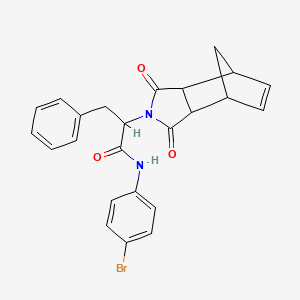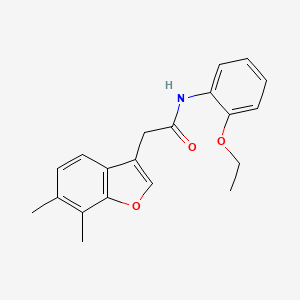![molecular formula C22H20N4O6S2 B11412840 3-Ethyl 7-methyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11412840.png)
3-Ethyl 7-methyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl 7-methyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 7-methyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate typically involves multi-step organic reactions
Spiro Core Formation: The initial step involves the formation of the spiro core, which can be achieved through a cyclization reaction. This often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro ring.
Functional Group Introduction: Subsequent steps involve the introduction of functional groups. For instance, nitration can be performed using nitric acid and sulfuric acid under controlled temperatures to introduce the nitrophenyl group.
Alkylation and Esterification: Alkylation reactions introduce the ethyl and methyl groups, while esterification reactions are used to form the dicarboxylate esters. These steps typically require specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 7-methyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for drug development. Its multiple functional groups and spiro structure make it a candidate for studying interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Ethyl 7-methyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved would depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar core structures but different substituents.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, which may exhibit similar reactivity.
Dithia Compounds: Compounds with sulfur atoms in their structure, which can have comparable chemical properties.
Uniqueness
What sets 3-Ethyl 7-methyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate apart is its combination of functional groups and spiro structure, which provides a unique set of chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H20N4O6S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-O-ethyl 7-O-methyl 8-methyl-4-(2-nitrophenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C22H20N4O6S2/c1-4-32-21(28)19-23-25(16-12-8-9-13-17(16)26(29)30)22(34-19)24(15-10-6-5-7-11-15)14(2)18(33-22)20(27)31-3/h5-13H,4H2,1-3H3 |
InChI Key |
MBXNEMJQEOEWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)OC)C)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[8-cyano-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11412762.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11412766.png)
![5-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11412769.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11412792.png)
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412793.png)
![N-(2-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11412799.png)
![Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11412802.png)
![5-chloro-2-(ethylsulfanyl)-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11412806.png)


![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11412818.png)
![3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11412828.png)

